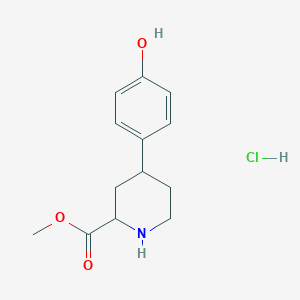

Methyl 4-(4-hydroxyphenyl)piperidine-2-carboxylate hydrochloride

Description

Methyl 4-(4-hydroxyphenyl)piperidine-2-carboxylate hydrochloride is a piperidine derivative featuring a methyl ester group at the 2-position and a 4-hydroxyphenyl substituent at the 4-position of the piperidine ring.

Properties

IUPAC Name |

methyl 4-(4-hydroxyphenyl)piperidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c1-17-13(16)12-8-10(6-7-14-12)9-2-4-11(15)5-3-9;/h2-5,10,12,14-15H,6-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCOFSTWHINYCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CCN1)C2=CC=C(C=C2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246030-24-9 | |

| Record name | 2-Piperidinecarboxylic acid, 4-(4-hydroxyphenyl)-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246030-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-hydroxyphenyl)piperidine-2-carboxylate hydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with piperidine-2-carboxylic acid methyl ester under acidic conditions. The reaction proceeds through a condensation mechanism, followed by cyclization to form the piperidine ring. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-hydroxyphenyl)piperidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(4-oxophenyl)piperidine-2-carboxylate.

Reduction: Formation of 4-(4-hydroxyphenyl)piperidine-2-methanol.

Substitution: Formation of various substituted piperidine derivatives depending on the substituent introduced.

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-(4-hydroxyphenyl)piperidine-2-carboxylate hydrochloride is a piperidine derivative characterized by the presence of a hydroxyl group on the phenyl ring and a carboxylate ester functional group. Its molecular formula is . The unique structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Pharmaceutical Development

This compound serves as an essential precursor in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects, particularly in the treatment of neurological disorders. For instance, it has been utilized in synthesizing compounds that exhibit antipsychotic properties, contributing to the development of new medications for schizophrenia and related conditions .

Organic Synthesis

The compound is widely used as an intermediate in organic synthesis due to its ability to undergo various chemical transformations. It can participate in reactions such as:

- Alkylation : The compound can be alkylated to form more complex piperidine derivatives.

- Reduction : It can be reduced to yield different amine derivatives, which are valuable in drug development.

- Substitution Reactions : The presence of functional groups allows for substitution reactions that can modify its chemical properties for specific applications .

Biological Studies

Research has indicated that this compound interacts with biological pathways, making it useful in studying enzyme inhibition and activation. Its role as a potential inhibitor of certain enzymes involved in metabolic pathways has been investigated, providing insights into its pharmacological effects .

Case Study 1: Antipsychotic Drug Development

In a study focusing on the synthesis of novel piperidine derivatives, researchers utilized this compound as a starting material. The synthesized compounds demonstrated significant binding affinity to dopamine receptors, indicating potential use as antipsychotic agents. This research highlights the compound's importance in developing treatments for psychiatric disorders .

Case Study 2: Enzyme Inhibition Studies

Another research effort examined the enzyme inhibition properties of derivatives synthesized from this compound. The study found that certain derivatives effectively inhibited acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease. This emphasizes the compound's relevance in neuropharmacology and cognitive enhancement strategies .

Mechanism of Action

The mechanism of action of Methyl 4-(4-hydroxyphenyl)piperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the piperidine ring can interact with receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s key differentiator is the 4-hydroxyphenyl group , which distinguishes it from simpler piperidine carboxylates. Below is a comparative analysis with selected analogs:

Key Observations :

- Aromatic vs. Aliphatic Substituents : The 4-hydroxyphenyl group in the target compound likely enhances lipophilicity and aromatic binding interactions compared to aliphatic hydroxyl or unsubstituted analogs (e.g., 7462-86-4) .

- Polarity : Compounds with hydroxyl groups directly on the piperidine ring (e.g., 175671-43-9) exhibit higher polarity, which may improve aqueous solubility relative to the target compound .

Biological Activity

Methyl 4-(4-hydroxyphenyl)piperidine-2-carboxylate hydrochloride is a compound with significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores its mechanisms of action, biological pathways, and relevant research findings.

This compound is a derivative of piperidine, characterized by the presence of a hydroxyl group on the phenyl ring. Its molecular formula is . The compound's structure allows it to participate in various biochemical interactions, making it a valuable candidate in medicinal chemistry.

The compound primarily acts as an inhibitor of specific enzymes involved in biological pathways. Notably, it has been studied for its inhibitory effects on tyrosinase (TYR), an enzyme crucial for melanin biosynthesis. Inhibition of TYR can have therapeutic implications for conditions such as hyperpigmentation and melanoma.

Enzyme Inhibition Studies

Recent studies have demonstrated that this compound exhibits potent inhibitory activity against TYR derived from Agaricus bisporus. The most promising derivatives showed IC50 values indicating effective inhibition without cytotoxicity at concentrations up to 25 μM .

Biological Activity Summary

| Biological Activity | Mechanism | IC50 Value | Cell Line Tested |

|---|---|---|---|

| Tyrosinase Inhibition | Competitive | ~10 μM | B16F10 (mouse melanoma) |

| Antioxidant Activity | Free Radical Scavenging | Not specified | Various cell lines |

Case Studies and Research Findings

-

Study on Tyrosinase Inhibition :

- A series of derivatives based on the compound were synthesized and tested for their ability to inhibit TYR. Compounds with hydrophobic ortho-substituents showed enhanced inhibitory effects compared to their unsubstituted counterparts .

- The best-performing compound demonstrated significant anti-melanogenic effects on B16F10 cells, suggesting potential applications in cosmetic formulations aimed at skin lightening.

- Cell Viability Assays :

-

Antioxidant Properties :

- The compound was also evaluated for its antioxidant activity, which contributes to its protective effects against oxidative stress-related diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-(4-hydroxyphenyl)piperidine-2-carboxylate hydrochloride, and how do reaction conditions influence yield?

- Methodology : Synthesis of piperidine derivatives often involves coupling reactions under alkaline conditions. For example, sulfonylation of piperidine with substituted aryl sulfonyl chlorides (e.g., 4-methoxyphenylsulfonyl chloride) in the presence of triethylamine can yield intermediates. Subsequent esterification and hydroxylation steps may be required. Reaction temperature, solvent polarity (e.g., dichloromethane vs. methanol), and catalyst choice (e.g., Pd/C vs. Raney Ni) critically affect yields and byproduct formation .

- Data : For analogous compounds, yields range from 60–85% under optimized conditions. Impurities often arise from incomplete sulfonylation or ester hydrolysis.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodology :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (70:30 to 95:5) resolves polar impurities .

- Spectroscopy : H/C NMR confirms the piperidine ring conformation and ester/aryl group positions. FTIR identifies functional groups (e.g., C=O stretch at ~1700 cm) .

- Elemental Analysis : Combustion analysis (C, H, N) should match theoretical values within ±0.3% .

Q. What are the stability considerations for storage and handling?

- Methodology :

- Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures. For similar hydrochlorides, decomposition occurs above 150°C .

- Hygroscopicity : Dynamic vapor sorption (DVS) analysis under 0–90% RH determines moisture uptake. Hydrochlorides often require desiccants (silica gel) and storage at -20°C in amber vials .

- Light Sensitivity : UV-Vis spectroscopy after accelerated light exposure (ICH Q1B guidelines) detects photodegradation products .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetic properties and receptor interactions?

- Methodology :

- Molecular Docking : Software like AutoDock Vina models binding affinity to opioid receptors (e.g., μ-opioid receptor PDB: 4DKL). The piperidine core and hydroxyl group may form hydrogen bonds with Asp147 and Tyr148 residues .

- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = ~50–60), blood-brain barrier penetration (logBB = 0.2), and CYP3A4 metabolism risks .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Methodology :

- Dose-Response Studies : Reproduce assays (e.g., cAMP inhibition in HEK293 cells) across multiple concentrations (1 nM–100 µM) to confirm EC values. Discrepancies may arise from cell line variability or impurity profiles .

- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydrolyzed carboxylic acid derivatives) that may contribute to off-target effects .

Q. How can X-ray crystallography elucidate polymorphic forms and their impact on solubility?

- Methodology :

- Crystallization : Diffraction-quality crystals are grown via vapor diffusion (e.g., 1:1 methanol/water). SHELX programs refine unit cell parameters and hydrogen-bonding networks .

- Solubility Analysis : Thermodynamic solubility (shake-flask method) compares polymorphs in PBS (pH 7.4). Form I (needle crystals) may exhibit 2–3× higher solubility than Form II (platelets) due to lattice energy differences .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology :

- Chiral Resolution : Use of chiral stationary phases (e.g., Chiralpak IA) in preparative HPLC separates enantiomers. Asymmetric hydrogenation with Rh(I)/BINAP catalysts achieves >95% ee for piperidine intermediates .

- Process Analytics : PAT tools (e.g., in-line FTIR) monitor reaction progress and detect racemization during esterification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.